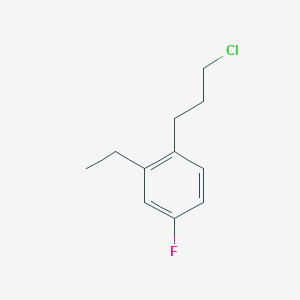

1-(3-Chloropropyl)-2-ethyl-4-fluorobenzene

Description

Properties

Molecular Formula |

C11H14ClF |

|---|---|

Molecular Weight |

200.68 g/mol |

IUPAC Name |

1-(3-chloropropyl)-2-ethyl-4-fluorobenzene |

InChI |

InChI=1S/C11H14ClF/c1-2-9-8-11(13)6-5-10(9)4-3-7-12/h5-6,8H,2-4,7H2,1H3 |

InChI Key |

ZJGRLELJYYPNDP-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=CC(=C1)F)CCCCl |

Origin of Product |

United States |

Biological Activity

1-(3-Chloropropyl)-2-ethyl-4-fluorobenzene is a compound that has garnered attention in scientific research due to its potential biological activity and applications in various fields, including chemistry, biology, and medicine. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, interactions with biomolecules, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of a chloropropyl group, an ethyl group, and a fluorobenzene moiety. This configuration contributes to its chemical reactivity and biological interactions. The fluorine atom is particularly significant as it can enhance binding affinity to molecular targets due to its electronegative nature.

The biological activity of 1-(3-Chloropropyl)-2-ethyl-4-fluorobenzene is primarily mediated through its interactions with various enzymes and receptors. The mechanism involves:

- Enzyme Interaction : The compound may act as an inhibitor or modulator of specific enzymes, potentially influencing metabolic pathways.

- Receptor Binding : It can interact with neurotransmitter receptors, which may lead to alterations in signaling pathways associated with mood regulation and other physiological processes.

Table 1: Potential Interactions with Biological Targets

| Target Type | Interaction Type | Effect |

|---|---|---|

| Enzymes | Inhibition | Alters metabolic pathways |

| Neurotransmitter Receptors | Modulation | Affects mood and behavior |

Biological Activity Studies

Various studies have investigated the biological activity of similar compounds, providing insights into potential effects and applications.

Case Study 1: Degradation Pathways

Research on the degradation of fluorobenzene compounds indicates that structural modifications can influence metabolic pathways. A study on Rhizobiales strain F11 showed that fluorinated compounds were oxidized via specific catechol pathways, suggesting that similar mechanisms may apply to 1-(3-Chloropropyl)-2-ethyl-4-fluorobenzene .

Case Study 2: Neuropsychiatric Effects

A series of studies on arylsulfone and arylsulfonamide-based ligands demonstrated mood-modulating activities. Although not directly tested on 1-(3-Chloropropyl)-2-ethyl-4-fluorobenzene, the findings suggest that compounds with similar structures can influence neurochemical systems .

Toxicological Assessment

The safety profile of 1-(3-Chloropropyl)-2-ethyl-4-fluorobenzene is crucial for its potential applications in pharmaceuticals. Structure-based assessments indicate that compounds within this class may exhibit genotoxicity or mutagenicity, necessitating thorough evaluation during drug development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

1-(3-Chloropropyl)-3-ethyl-4-(trifluoromethoxy)benzene (C₁₂H₁₄ClF₃O)

- Key Differences : Replaces the fluorine atom with a trifluoromethoxy (-OCF₃) group.

- Impact : The trifluoromethoxy group increases electronegativity and steric hindrance, raising the boiling point (264°C predicted) and density (1.194 g/cm³) compared to the fluorine-substituted analog .

- Applications : Enhanced metabolic stability in agrochemicals due to the electron-withdrawing -OCF₃ group.

1-(3-Chloropropyl)-1H-imidazole (C₆H₁₀ClN₂)

1-(3-Chloropropyl)-4-(3-chlorophenyl)piperazine (C₁₃H₁₇Cl₂N₂)

- Key Differences : Incorporates a piperazine ring and a second chlorophenyl group.

- Impact : The piperazine ring introduces basicity (pKa ~8.5), enabling salt formation for pharmaceutical formulations. Microwave-assisted synthesis yields 88% efficiency in 40 seconds, outperforming conventional methods (60% in 7 hours) .

Structural and Crystallographic Comparisons

- 3-Chloropropyl-substituted Carboranes (e.g., 1-(3-chloropropyl)-o-carborane)

- Key Differences : Replaces the benzene ring with an icosahedral C₂B₁₀ carborane cluster.

- Impact : The carborane cluster increases thermal stability (decomposition >300°C) and induces unique C-H···Cl hydrogen bonding (bond length: 3.209 Å; angle: 105°). Steric effects from substituents elongate cage C-C bonds (1.672 Å in bis-substituted derivatives) .

Physical and Spectral Properties

Q & A

Basic Questions

Q. What are the critical safety protocols for handling 1-(3-Chloropropyl)-2-ethyl-4-fluorobenzene in laboratory settings?

- Answer :

- Engineering Controls : Use enclosed systems or local exhaust ventilation to minimize vapor exposure. Safety showers and eye-wash stations must be accessible .

- Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and flame-retardant lab coats. Respiratory protection (e.g., vapor respirators) is required if ventilation is insufficient .

- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose of as hazardous waste. Avoid direct contact and ensure adequate ventilation during cleanup .

Q. How can researchers verify the purity of 1-(3-Chloropropyl)-2-ethyl-4-fluorobenzene after synthesis?

- Answer :

- Chromatography : Use HPLC or GC-MS to separate and quantify impurities. Compare retention times with standards .

- Spectroscopy : Analyze -NMR and -NMR spectra to confirm molecular structure and detect residual solvents. For fluorinated compounds, -NMR is critical .

- Elemental Analysis : Validate the empirical formula by measuring C, H, Cl, and F content .

Advanced Research Questions

Q. What synthetic strategies are effective for 1-(3-Chloropropyl)-2-ethyl-4-fluorobenzene, and how do reaction conditions influence yield?

- Answer :

- Stepwise Functionalization :

Friedel-Crafts Alkylation : React 2-ethyl-4-fluorobenzene with 3-chloropropyl chloride using AlCl as a catalyst. Optimize temperature (40–60°C) to minimize side reactions .

Purification : Distill under reduced pressure (e.g., 0.1 mmHg) to isolate the product. Yield improvements (up to 75%) are achieved by controlling stoichiometry and catalyst loading .

- Alternative Routes : Electrophilic substitution on pre-functionalized benzene derivatives (e.g., halogen exchange) may reduce side products but requires anhydrous conditions .

Q. How do substituents (ethyl, fluorophenyl, chloropropyl) affect the compound’s reactivity in cross-coupling reactions?

- Answer :

- Electronic Effects : The electron-withdrawing fluorine and chlorine groups deactivate the benzene ring, directing electrophilic attacks to the ethyl-substituted position. This enhances regioselectivity in Suzuki-Miyaura couplings .

- Steric Hindrance : The 3-chloropropyl chain may limit access to catalytic sites, requiring bulky ligands (e.g., SPhos) for efficient palladium-mediated reactions .

Q. What analytical methodologies are recommended for characterizing synthetic intermediates of this compound?

- Answer :

- Mass Spectrometry : High-resolution MS (HRMS) confirms intermediate molecular weights and fragmentation patterns .

- X-ray Crystallography : Resolve crystal structures to validate stereochemistry, particularly for intermediates with multiple substituents .

- Thermogravimetric Analysis (TGA) : Assess thermal stability during scale-up, as fluorinated compounds often degrade at elevated temperatures .

Methodological and Mechanistic Questions

Q. How can computational models predict regioselectivity in electrophilic substitution reactions of this compound?

- Answer :

- DFT Calculations : Use density functional theory (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and identify electron-rich regions. For example, the ethyl group’s inductive effect increases electron density at the para position .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction pathways to optimize solvent choice .

Q. What strategies mitigate competing side reactions during the introduction of the chloropropyl chain?

- Answer :

- Protecting Groups : Temporarily block reactive sites (e.g., fluorine) with trimethylsilyl groups to prevent undesired alkylation .

- Catalyst Screening : Test Lewis acids (e.g., FeCl vs. ZnCl) to balance activity and selectivity. FeCl reduces oligomerization byproducts in Friedel-Crafts reactions .

Data Contradictions and Resolution

Q. Discrepancies in reported boiling points for similar chloropropyl-fluorobenzene derivatives: How should researchers address this?

- Answer :

- Source Validation : Cross-reference peer-reviewed journals (e.g., PubChem, EPA DSSTox) over commercial databases. For example, 1-(3-Chloropropyl)-2-(difluoromethoxy)-4-(trifluoromethoxy)benzene has a predicted boiling point of 271.6°C , but experimental validation is advised.

- Experimental Replication : Perform controlled distillations with calibrated equipment to verify literature values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.